Cas no 851978-53-5 (4-N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide)

4-N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 4-N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide
- 4-[N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl]-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide
- AKOS024590587
- F0642-0677
- 851978-53-5
- 4-[[(4-methoxy-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-bis(2-methoxyethyl)benzenesulfonamide
- 4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide
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- インチ: 1S/C21H26N4O6S2/c1-29-13-11-25(12-14-30-2)33(27,28)16-9-7-15(8-10-16)20(26)23-24-21-22-19-17(31-3)5-4-6-18(19)32-21/h4-10H,11-14H2,1-3H3,(H,22,24)(H,23,26)
- InChIKey: QOIOQEQZQCPNNW-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C(NNC2=NC3C(=CC=CC=3S2)OC)=O)=CC=1)(N(CCOC)CCOC)(=O)=O
計算された属性
- せいみつぶんしりょう: 494.12937691g/mol
- どういたいしつりょう: 494.12937691g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 10
- 重原子数: 33
- 回転可能化学結合数: 12
- 複雑さ: 706
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 156Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
4-N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0642-0677-5μmol |
4-[N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl]-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide |
851978-53-5 | 5μmol |
$63.0 | 2023-09-05 | ||
Life Chemicals | F0642-0677-1mg |
4-[N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl]-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide |
851978-53-5 | 1mg |
$54.0 | 2023-09-05 | ||
Life Chemicals | F0642-0677-20mg |
4-[N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl]-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide |
851978-53-5 | 20mg |
$99.0 | 2023-09-05 | ||
Life Chemicals | F0642-0677-4mg |
4-[N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl]-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide |
851978-53-5 | 4mg |
$66.0 | 2023-09-05 | ||
Life Chemicals | F0642-0677-10mg |
4-[N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl]-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide |
851978-53-5 | 10mg |
$79.0 | 2023-09-05 | ||
Life Chemicals | F0642-0677-40mg |
4-[N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl]-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide |
851978-53-5 | 40mg |
$140.0 | 2023-09-05 | ||
Life Chemicals | F0642-0677-5mg |
4-[N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl]-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide |
851978-53-5 | 5mg |
$69.0 | 2023-09-05 | ||
Life Chemicals | F0642-0677-3mg |
4-[N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl]-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide |
851978-53-5 | 3mg |
$63.0 | 2023-09-05 | ||
Life Chemicals | F0642-0677-2mg |
4-[N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl]-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide |
851978-53-5 | 2mg |
$59.0 | 2023-09-05 | ||
Life Chemicals | F0642-0677-75mg |
4-[N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl]-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide |
851978-53-5 | 75mg |
$208.0 | 2023-09-05 |
4-N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide 関連文献
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3. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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4-N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl-N,N-bis(2-methoxyethyl)benzene-1-sulfonamideに関する追加情報
Introduction to 4-N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide (CAS No. 851978-53-5)
4-N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide, with the CAS number 851978-53-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.
The molecular structure of this compound is characterized by its intricate arrangement of functional groups, which includes a 4-methoxy-1,3-benzothiazole moiety linked to a hydrazinecarbonyl group and a N,N-bis(2-methoxyethyl)benzene-1-sulfonamide moiety. This unique configuration suggests that the compound may possess multiple sites of interaction with biological targets, which could be exploited for its pharmacological effects.
In recent years, there has been a growing interest in the development of novel scaffolds that can modulate biological pathways associated with various diseases. The 4-methoxy-1,3-benzothiazole core is known for its presence in several bioactive molecules, including antiviral and anti-inflammatory agents. The hydrazinecarbonyl group and the N,N-bis(2-methoxyethyl)benzene-1-sulfonamide moiety further enhance the compound's potential by providing additional functional handles for chemical modification and biological interaction.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The combination of the 4-methoxy-1,3-benzothiazole scaffold with the hydrazinecarbonyl and sulfonamide groups creates a versatile platform that can be modified to target specific biological processes. This flexibility is particularly valuable in medicinal chemistry, where the ability to fine-tune molecular properties is crucial for optimizing drug efficacy and selectivity.
Recent studies have highlighted the importance of benzothiazole derivatives in medicinal chemistry due to their broad spectrum of biological activities. These derivatives have been shown to exhibit properties such as antimicrobial, anti-inflammatory, and anticancer effects. The presence of the 4-methoxy-1,3-benzothiazole moiety in 4-N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide suggests that it may share some of these beneficial characteristics.
The N,N-bis(2-methoxyethyl)benzene-1-sulfonamide group adds another layer of complexity to the compound's structure. Sulfonamides are well-known for their role as pharmacophores in various drugs, including antibiotics and anti-inflammatory agents. The methoxyethyl side chains provide solubility advantages and can be further modified to enhance binding affinity to biological targets. This dual functionality makes 4-N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide a promising candidate for further investigation.
In vitro studies have begun to explore the potential biological activities of this compound. Initial experiments have shown that it can interact with various enzymes and receptors, suggesting multiple mechanisms of action. For instance, the hydrazinecarbonyl group may participate in covalent binding reactions with target proteins, while the sulfonamide moiety could engage in hydrogen bonding interactions. These interactions are critical for understanding how the compound exerts its effects at the molecular level.
The synthesis of 4-N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide involves several steps that require careful optimization to ensure high yield and purity. Key steps include the condensation of 4-methoxybenzothiazole with hydrazinecarbonyl chloride followed by reaction with N,N-dimethylamine in methanol. The final step involves sulfonation and subsequent alkylation to introduce the methoxyethyl groups. Each step must be carefully controlled to avoid side reactions and ensure the desired product formation.
The use of modern analytical techniques has been instrumental in characterizing this compound. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular structure, while mass spectrometry confirms the molecular weight and fragmentation patterns. X-ray crystallography has also been employed to determine the three-dimensional structure of the compound, which is essential for understanding its interactions with biological targets.
The potential applications of 4-N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide are diverse due to its multifunctional nature. It could be developed into a therapeutic agent for treating conditions such as cancer, inflammation, or infectious diseases. Additionally, it may serve as a starting point for generating novel analogs with enhanced properties through structure-based drug design approaches.
The development of new drug candidates often involves iterative processes that require extensive testing and optimization. Computational methods such as molecular docking and virtual screening can accelerate this process by predicting how different molecules will interact with biological targets. These tools can help identify promising candidates like 4-N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide for further experimental validation.
In conclusion, 4-N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide (CAS No. 851978-53-5) represents an exciting opportunity in pharmaceutical research. Its unique molecular structure and potential biological activities make it a valuable candidate for further investigation. As research continues to uncover new applications for this compound and related derivatives, it holds promise for contributing to advancements in drug discovery and development.
851978-53-5 (4-N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide) 関連製品
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